molecular formula C15H12BrClN2O2 B4735355 N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea

N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea

Cat. No. B4735355
M. Wt: 367.62 g/mol
InChI Key: FBXUVTHBJQCSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea, also known as BACPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BACPU belongs to the class of urea derivatives and has been extensively studied for its ability to inhibit the growth of cancer cells and bacteria.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea is not fully understood. However, it is believed that N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea inhibits the growth of cancer cells and bacteria by disrupting their DNA synthesis and cell division. N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea has also been shown to possess anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea is its potent cytotoxic and antibacterial activity. N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea is its low solubility in water, which may pose challenges for its administration in vivo.

Future Directions

There are several future directions for N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea research. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea in more detail to gain a better understanding of its therapeutic potential. Additionally, further studies are needed to evaluate the efficacy of N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea in vivo and to determine its potential toxicity towards normal cells. Finally, N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea may have potential applications in the treatment of other diseases such as inflammatory diseases, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea is a promising compound that has potential applications in cancer therapy and antibacterial agents. N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea has been shown to exhibit potent cytotoxic and antibacterial activity, and its low toxicity towards normal cells makes it a promising candidate for further research. Future research on N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea should focus on optimizing the synthesis method, investigating the mechanism of action, evaluating its efficacy in vivo, and exploring its potential applications in the treatment of other diseases.

Scientific Research Applications

N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea has been extensively studied for its potential therapeutic properties. Several studies have reported that N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(4-acetylphenyl)-N'-(4-bromo-2-chlorophenyl)urea has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

1-(4-acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O2/c1-9(20)10-2-5-12(6-3-10)18-15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXUVTHBJQCSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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